molecular formula C7H5N3O3 B12956010 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B12956010
M. Wt: 179.13 g/mol
InChI Key: PANOGUGOUHJQTQ-UHFFFAOYSA-N
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Description

4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, influencing gene expression and cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

4-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-5-1-4(7(12)13)9-6-3(5)2-8-10-6/h1-2H,(H,12,13)(H2,8,9,10,11)

InChI Key

PANOGUGOUHJQTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C(C1=O)C=NN2)C(=O)O

Origin of Product

United States

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